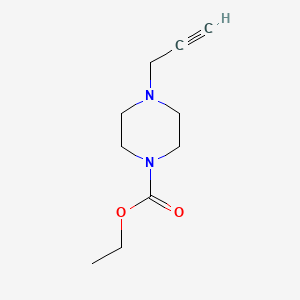![molecular formula C16H21NO4 B13212119 (2R,4R,6S)-1-[(benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B13212119.png)
(2R,4R,6S)-1-[(benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R,6S)-1-[(benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid is a chiral piperidine derivative. This compound is characterized by its unique stereochemistry and the presence of a benzyloxycarbonyl group, which is often used in organic synthesis as a protecting group for amines. The compound’s structure includes a piperidine ring, which is a six-membered ring containing one nitrogen atom, and it is substituted with methyl groups at the 2 and 6 positions, as well as a carboxylic acid group at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,6S)-1-[(benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reductive amination of 1,5-diketones or the cyclization of amino alcohols.
Introduction of Methyl Groups: The methyl groups at the 2 and 6 positions can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Protection of the Amine Group: The benzyloxycarbonyl (Cbz) group is introduced to protect the amine group. This is typically done using benzyl chloroformate in the presence of a base such as sodium carbonate.
Introduction of the Carboxylic Acid Group: The carboxylic acid group at the 4 position can be introduced through oxidation reactions, such as the oxidation of an alcohol group using oxidizing agents like potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,4R,6S)-1-[(benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Benzyl chloroformate, sodium carbonate
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids
Reduction: Formation of alcohols or aldehydes
Substitution: Formation of derivatives with different protecting groups
Scientific Research Applications
(2R,4R,6S)-1-[(benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2R,4R,6S)-1-[(benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The benzyloxycarbonyl group can be cleaved enzymatically, revealing the active amine group that interacts with molecular targets such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2R,4R,6S)-2,6-Dimethylpiperidine-4-carboxylic acid: Lacks the benzyloxycarbonyl group, making it less versatile in synthetic applications.
(2R,4R,6S)-1-[(tert-Butoxycarbonyl)-2,6-dimethylpiperidine-4-carboxylic acid: Contains a different protecting group, which may affect its reactivity and stability.
Uniqueness
(2R,4R,6S)-1-[(benzyloxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid is unique due to its specific stereochemistry and the presence of the benzyloxycarbonyl group. This combination allows for selective reactions and the ability to serve as a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C16H21NO4 |
|---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
(2R,6S)-2,6-dimethyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-11-8-14(15(18)19)9-12(2)17(11)16(20)21-10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3,(H,18,19)/t11-,12+,14? |
InChI Key |
HFACAQYWZPQCOG-ONXXMXGDSA-N |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](N1C(=O)OCC2=CC=CC=C2)C)C(=O)O |
Canonical SMILES |
CC1CC(CC(N1C(=O)OCC2=CC=CC=C2)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[1-(Aminomethyl)cyclopropyl]-2-methyloxolan-3-ol](/img/structure/B13212096.png)




![(5R,7S)-5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13212134.png)

